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Compound of Interest

Compound Name:
6-Bromobenzofuran-2-carboxylic

acid

Cat. No.: B1332246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromobenzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analytical techniques.

Spectroscopic Data Summary
The quantitative spectroscopic data for 6-Bromobenzofuran-2-carboxylic acid are

summarized in the tables below. This information is crucial for the structural elucidation and

characterization of the compound. While experimentally obtained data for this specific molecule

is not widely available in public databases, the following tables provide predicted values and

data for the closely related parent compound, benzofuran-2-carboxylic acid, for comparative

purposes.

Table 1: ¹H NMR Spectroscopic Data
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Proton

Predicted Chemical Shift
(δ, ppm) for 6-
Bromobenzofuran-2-
carboxylic acid

Experimental Chemical
Shift (δ, ppm) for
Benzofuran-2-carboxylic
acid

H3 7.4 - 7.6 7.52

H4 7.6 - 7.8 7.82

H5 7.3 - 7.5 7.44

H7 7.8 - 8.0 7.68

COOH 10.0 - 13.0 13.42

Table 2: ¹³C NMR Spectroscopic Data

Carbon

Predicted Chemical Shift
(δ, ppm) for 6-
Bromobenzofuran-2-
carboxylic acid

Experimental Chemical
Shift (δ, ppm) for
Benzofuran-2-carboxylic
acid

C2 145 - 150 148.8

C3 112 - 116 113.4

C3a 127 - 131 128.9

C4 124 - 128 125.3

C5 123 - 127 123.6

C6 118 - 122 (C-Br) 121.9

C7 113 - 117 111.4

C7a 154 - 158 155.9

C=O 165 - 170 168.1

Table 3: IR Spectroscopic Data
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Functional Group

Predicted Wavenumber
(cm⁻¹) for 6-
Bromobenzofuran-2-
carboxylic acid

Experimental Wavenumber
(cm⁻¹) for Benzofuran-2-
carboxylic acid

O-H stretch (Carboxylic Acid) 2500-3300 (broad) 3449 (broad)

C=O stretch (Carboxylic Acid) 1680-1710 1697

C-O stretch 1200-1300 1258

C-Br stretch 500-600 -

Aromatic C-H stretch 3000-3100 -

Aromatic C=C stretch 1450-1600 -

Table 4: Mass Spectrometry Data

Ion
Predicted m/z for 6-
Bromobenzofuran-2-
carboxylic acid

Experimental m/z for
Benzofuran-2-carboxylic
acid

[M]⁺ 240/242 (due to Br isotopes) 162

[M-H₂O]⁺ 222/224 144

[M-COOH]⁺ 195/197 117

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Bromobenzofuran-2-carboxylic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The

use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate

chemical shift referencing.
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Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency

of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low

natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g.,

2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to

single lines for each unique carbon atom.

Data Processing: Process the raw data by applying a Fourier transform, followed by phase

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: Place the prepared sample in the IR spectrometer and record the

spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty

sample holder (or pure KBr pellet) should be recorded and subtracted from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass

spectrometer. Electron Ionization (EI) is a common method for small organic molecules. In

EI, the sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 6-Bromobenzofuran-2-carboxylic acid.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromobenzofuran-2-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1332246#spectroscopic-data-of-6-bromobenzofuran-
2-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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